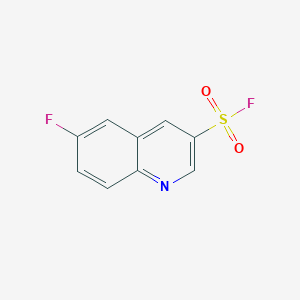

6-Fluoroquinoline-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoroquinoline-3-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring and a sulfonyl fluoride group at the 3rd position. Fluorinated quinolines are known for their significant biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Métodos De Preparación

The synthesis of 6-fluoroquinoline-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Análisis De Reacciones Químicas

6-Fluoroquinoline-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under mild conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile or organometallic reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Agents

6-Fluoroquinoline-3-sulfonyl fluoride is primarily recognized for its antibacterial properties. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. Studies have shown that modifications to the quinoline structure can enhance its efficacy against resistant strains of bacteria, including both Gram-positive and Gram-negative species. This makes it a candidate for the development of new antibiotics targeting resistant infections .

Case Study: Efficacy Against Resistant Bacteria

In a comparative study, this compound exhibited significant activity against strains resistant to traditional fluoroquinolone antibiotics. The compound was tested against various bacterial strains, demonstrating lower minimum inhibitory concentration (MIC) values than existing antibiotics, indicating its potential as a novel therapeutic agent .

Chemical Biology Applications

Fluorosulfonylating Reagents

The sulfonyl fluoride group in this compound allows it to act as a reactive electrophile in chemical biology applications. It can participate in the SuFEx (sulfur(VI) fluoride exchange) reactions, which are valuable for modifying biomolecules and developing new chemical probes . The compound's ability to form stable adducts with nucleophiles enhances its utility in fragment-based drug discovery.

Case Study: Fragment Screening

Recent research utilized sulfonyl fluoride probes derived from this compound for fragment screening in drug discovery. These probes demonstrated high reactivity and selectivity towards specific biological targets, facilitating the identification of new lead compounds with therapeutic potential .

Materials Science Applications

Synthesis of Functional Polymers

The unique reactivity of the sulfonyl fluoride group has been exploited in materials science for synthesizing functional polymers. The compound can serve as a building block for polymerization reactions, allowing for the development of materials with tailored properties suitable for various applications, including coatings and drug delivery systems .

Case Study: Polymer Modification

In a recent study, researchers employed this compound to modify existing polymer frameworks. This modification resulted in enhanced mechanical properties and increased biocompatibility, demonstrating the compound's versatility in materials engineering .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant antibacterial activity against resistant strains; potential for new antibiotic development. |

| Chemical Biology | Effective as a fluorosulfonylating reagent; useful in fragment-based drug discovery. |

| Materials Science | Enables synthesis of functional polymers; enhances material properties through chemical modification. |

Mecanismo De Acción

The mechanism of action of 6-fluoroquinoline-3-sulfonyl fluoride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication . By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby blocking the progress of the replication fork and inhibiting DNA synthesis . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparación Con Compuestos Similares

6-Fluoroquinoline-3-sulfonyl fluoride can be compared with other fluorinated quinolines and isoquinolines:

Fluoroquinolones: These compounds, such as ciprofloxacin and norfloxacin, also inhibit DNA gyrase and topoisomerase IV but may have different substitution patterns on the quinoline ring.

Fluorinated Isoquinolines: These compounds have similar biological activities and are used in pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Fluoroquinoline-3-sulfonyl fluoride is a fluorinated derivative of quinoline, a compound known for its diverse biological activities, particularly in the field of antimicrobial agents. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group attached to the quinoline ring, which enhances its reactivity and biological activity. The presence of the fluorine atom in the quinoline structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents DNA strand separation, ultimately leading to bacterial cell death .

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies:

- Minimum Inhibitory Concentration (MIC) : In a study involving Escherichia coli, the compound showed an MIC as low as 6.25 µM, indicating strong antibacterial properties .

- Resistance : The compound has been noted for its activity against fluoroquinolone-resistant clinical isolates, making it a promising candidate in combating antibiotic resistance .

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds reveals unique advantages for this compound:

| Compound | MIC (µM) | Activity Against Resistant Strains |

|---|---|---|

| This compound | 6.25 | Yes |

| Isoquinoline sulfonamide | 12.5 | Yes |

| Ciprofloxacin | >50 | No |

This table demonstrates that this compound maintains superior potency compared to other known antibiotics.

Case Studies

- Study on Antibacterial Activity : A recent study screened a library of compounds and identified this compound as one of the most effective against Klebsiella pneumoniae with an MIC of 12.5 µM. The study emphasized its potential as a lead compound for further development against resistant bacterial strains .

- Mechanistic Insights : Another investigation focused on the binding interactions between the compound and DNA gyrase, revealing that specific structural modifications could enhance potency without compromising safety profiles .

Research Findings

The biological activity of this compound has been corroborated by multiple research efforts:

- In vitro Studies : Laboratory tests have consistently shown that this compound inhibits bacterial growth effectively at low concentrations.

- In vivo Studies : Preliminary animal studies suggest promising therapeutic effects, though further research is needed to evaluate pharmacokinetics and safety in human subjects.

Propiedades

IUPAC Name |

6-fluoroquinoline-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVBRZNLLCONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.